

An In-Depth Technical Guide to Mal-PEG2-Amide: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Mal-PEG2-Amide

Cat. No.: B13708146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of **Mal-PEG2-Amide**, a heterobifunctional crosslinker integral to the field of bioconjugation. This document details experimental protocols for its use and visualizes key reaction mechanisms and biological pathways.

Core Chemical Properties and Specifications

Mal-PEG2-Amide is a versatile molecule featuring a maleimide group at one end and an amide group (often with a terminal amine or carboxyl group depending on the specific variant) at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol groups (sulfhydryls), commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal functional group (amine or carboxyl) allows for conjugation to a second molecule of interest. The PEG spacer enhances hydrophilicity, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.^{[1][2][3]}

Below is a summary of the typical chemical properties and specifications for commercially available **Mal-PEG2-Amide** and related derivatives.

Property	Mal-amido-PEG2-amine[1]	Mal-PEG2-acid[4]	Mal-amido-PEG2-acid	Tri(Mal-PEG2-amide)-amine
Synonyms	Maleimide-PEG2-Amine	Maleimide-PEG2-Carboxylic Acid	Mal-NH-PEG2-COOH	Tris(maleimido-PEG2-amido)amine
CAS Number	677000-36-1	1374666-32-6	756525-98-1	2128735-22-6
Molecular Formula	C13H21N3O5	C11H15NO6	C14H20N2O7	C48H72N10O18
Molecular Weight	299.32 g/mol	257.24 g/mol	328.32 g/mol	1077.16 g/mol
Purity	≥95%	≥98%	≥97%	≥95%
Appearance	White to off-white solid	Liquid	White to off-white solid	Solid powder
Solubility	DMSO, DMF	DMSO, DCM, DMF	Soluble in DMSO	Water, DMSO, DCM, DMF
Storage Conditions	-20°C, protected from light	-20°C	-20°C	-20°C
Stability	Stable for a few weeks during shipping at ambient temperature. Long-term storage at -20°C is recommended. Moisture-sensitive.	Stable for a few weeks at ambient temperature. For long-term storage, -20°C is recommended.	Stable for short periods at 0-4°C and for long term at -20°C.	Stable for a few weeks at ambient temperature during shipping. Long-term storage at -20°C is recommended.

Key Applications in Research and Drug Development

The unique heterobifunctional nature of **Mal-PEG2-Amide** makes it a valuable tool in a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** **Mal-PEG2-Amide** is frequently used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The antibody directs the conjugate to a specific target, such as a cancer cell, where the cytotoxic payload is released, minimizing off-target toxicity.
- **PEGylation:** The attachment of PEG chains to therapeutic proteins or peptides can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.
- **Protein and Peptide Labeling:** The maleimide group allows for the specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for use in immunoassays and other detection methods.
- **Surface Functionalization:** **Mal-PEG2-Amide** can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.
- **Crosslinking:** This linker can be used to create stable conjugates between two different biomolecules, such as a protein and a nucleic acid.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) to a maleimide-functionalized molecule, such as **Mal-PEG2-Amide**.

Materials:

- Thiol-containing protein
- **Mal-PEG2-Amide** derivative
- **Conjugation Buffer:** Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5

- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching reagent: Cysteine or β -mercaptoethanol
- Desalting column for purification

Procedure:

- Preparation of the Thiol-Containing Protein:
 - Dissolve the protein in the conjugation buffer.
 - If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP or DTT and incubate at room temperature for 30-60 minutes.
 - Remove the excess reducing agent using a desalting column.
- Conjugation Reaction:
 - Immediately after the removal of the reducing agent, add the **Mal-PEG2-Amide** derivative to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
- Quenching the Reaction:
 - To stop the reaction, add a quenching reagent such as cysteine or β -mercaptoethanol to a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.
- Purification of the Conjugate:
 - Remove excess, unreacted reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for creating an ADC using a **Mal-PEG2-Amide** linker.

Materials:

- Monoclonal antibody (mAb)
- **Mal-PEG2-Amide** linker with a second reactive group (e.g., NHS ester)
- Cytotoxic drug with a compatible functional group
- Buffers and reagents as described in the general protocol

Procedure:

- Antibody Reduction (if conjugating to native cysteines):
 - Follow the procedure for reducing disulfide bonds in the general protocol.
- Linker-Drug Conjugation (if the linker is not pre-conjugated to the drug):
 - React the **Mal-PEG2-Amide** linker with the cytotoxic drug according to the chemistry of their respective functional groups (e.g., NHS ester reacting with an amine on the drug).
 - Purify the linker-drug conjugate.
- Antibody-Linker-Drug Conjugation:
 - Add the maleimide-functionalized linker-drug conjugate to the reduced antibody solution.
 - Follow the incubation, quenching, and purification steps as outlined in the general protocol.

Visualizing Mechanisms and Pathways

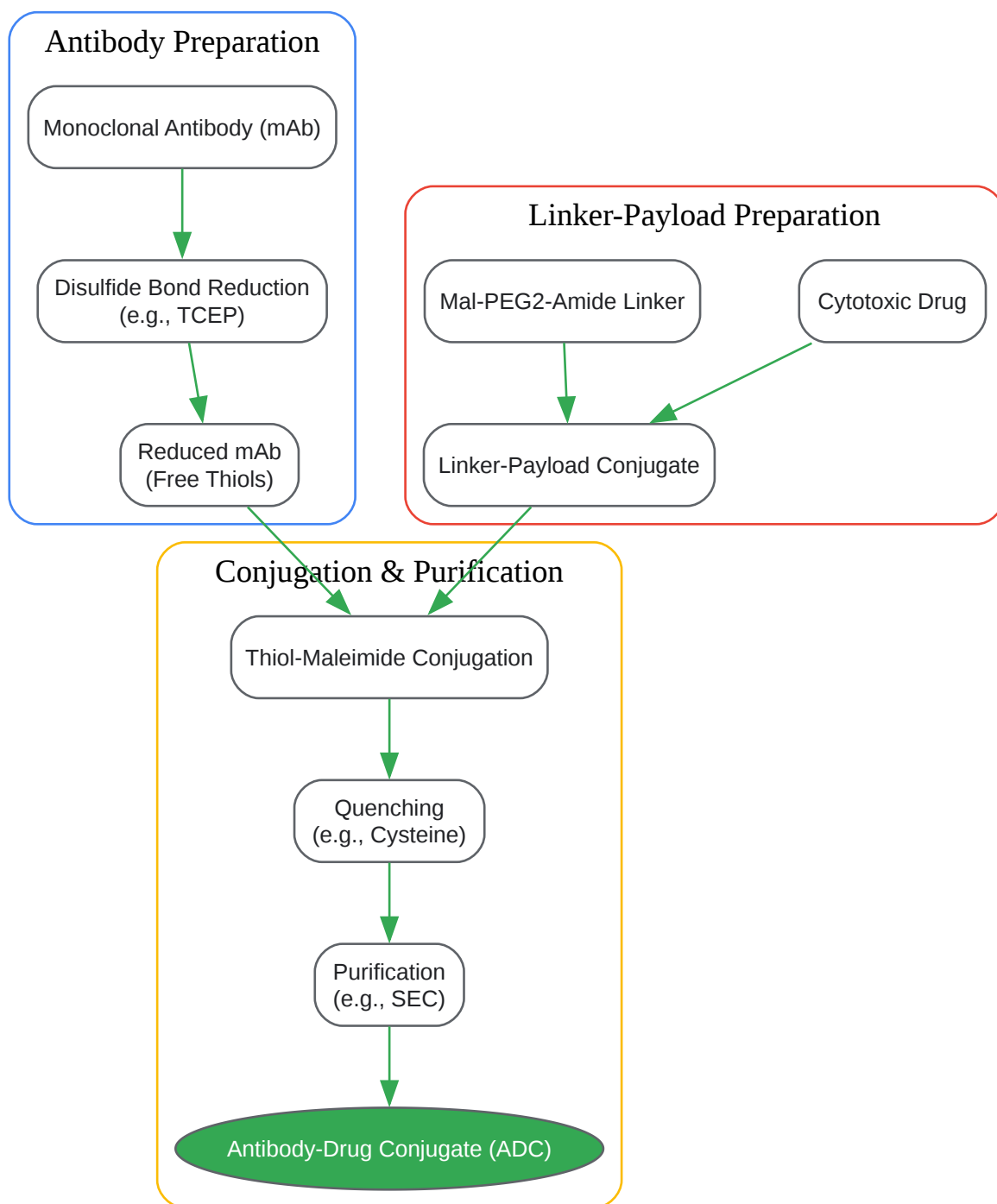
Thiol-Maleimide Reaction Mechanism

The conjugation of a thiol group to a maleimide proceeds via a Michael addition reaction, resulting in a stable thioether bond.

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using a maleimide-based linker.

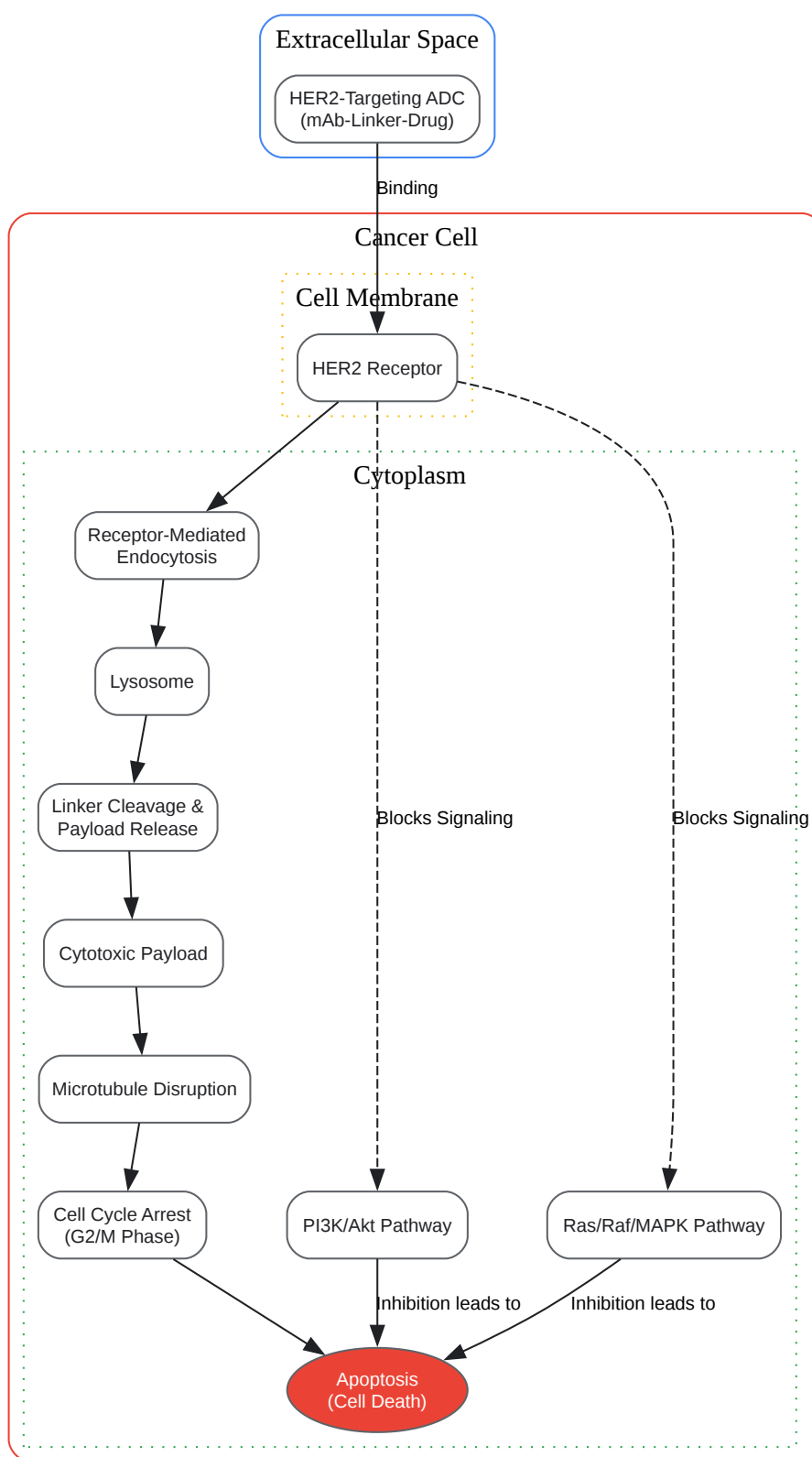


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Caption: Workflow for ADC Synthesis.

Targeted Signaling Pathway: HER2-Positive Cancer Therapy

ADCs constructed with maleimide-PEG linkers are used to target cancer cells overexpressing specific surface receptors, such as HER2. Upon internalization, the cytotoxic payload is released, leading to cell death, often by disrupting critical signaling pathways. The following diagram illustrates the mechanism of action of a HER2-targeting ADC.



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Caption: HER2-Targeting ADC Mechanism of Action.

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